Cas no 941999-46-8 (2-(4-benzylpiperazin-1-yl)-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide)

2-(4-benzylpiperazin-1-yl)-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide 化学的及び物理的性質
名前と識別子
-
- 2-(4-benzylpiperazin-1-yl)-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide
- VU0504138-1
-
- インチ: 1S/C20H22N4O4/c1-15-7-8-17(18(13-15)24(27)28)21-19(25)20(26)23-11-9-22(10-12-23)14-16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3,(H,21,25)
- InChIKey: JRGIPYJDBGYTFE-UHFFFAOYSA-N
- ほほえんだ: O=C(C(N([H])C1C([H])=C([H])C(C([H])([H])[H])=C([H])C=1[N+](=O)[O-])=O)N1C([H])([H])C([H])([H])N(C([H])([H])C2C([H])=C([H])C([H])=C([H])C=2[H])C([H])([H])C1([H])[H]
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 28
- 回転可能化学結合数: 3
- 複雑さ: 565
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 98.5
2-(4-benzylpiperazin-1-yl)-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2879-7332-2mg |
2-(4-benzylpiperazin-1-yl)-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide |
941999-46-8 | 90%+ | 2mg |
$59.0 | 2023-05-01 | |
Life Chemicals | F2879-7332-30mg |
2-(4-benzylpiperazin-1-yl)-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide |
941999-46-8 | 90%+ | 30mg |
$119.0 | 2023-05-01 | |
Life Chemicals | F2879-7332-100mg |
2-(4-benzylpiperazin-1-yl)-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide |
941999-46-8 | 90%+ | 100mg |
$248.0 | 2023-05-01 | |
Life Chemicals | F2879-7332-20μmol |
2-(4-benzylpiperazin-1-yl)-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide |
941999-46-8 | 90%+ | 20μl |
$79.0 | 2023-05-01 | |
Life Chemicals | F2879-7332-75mg |
2-(4-benzylpiperazin-1-yl)-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide |
941999-46-8 | 90%+ | 75mg |
$208.0 | 2023-05-01 | |
Life Chemicals | F2879-7332-1mg |
2-(4-benzylpiperazin-1-yl)-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide |
941999-46-8 | 90%+ | 1mg |
$54.0 | 2023-05-01 | |
Life Chemicals | F2879-7332-3mg |
2-(4-benzylpiperazin-1-yl)-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide |
941999-46-8 | 90%+ | 3mg |
$63.0 | 2023-05-01 | |
Life Chemicals | F2879-7332-5mg |
2-(4-benzylpiperazin-1-yl)-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide |
941999-46-8 | 90%+ | 5mg |
$69.0 | 2023-05-01 | |
Life Chemicals | F2879-7332-15mg |
2-(4-benzylpiperazin-1-yl)-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide |
941999-46-8 | 90%+ | 15mg |
$89.0 | 2023-05-01 | |
Life Chemicals | F2879-7332-50mg |
2-(4-benzylpiperazin-1-yl)-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide |
941999-46-8 | 90%+ | 50mg |
$160.0 | 2023-05-01 |
2-(4-benzylpiperazin-1-yl)-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide 関連文献
-
Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
-
Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
-
Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
-
Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862
-
10. A catalytic multicomponent coupling reaction for the enantioselective synthesis of spiroacetals†Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
2-(4-benzylpiperazin-1-yl)-N-(4-methyl-2-nitrophenyl)-2-oxoacetamideに関する追加情報
2-(4-Benzylpiperazin-1-yl)-N-(4-Methyl-2-Nitrophenyl)-2-Oxoacetamide: A Novel Compound with Potential Therapeutic Applications in Neurological and Oncological Disorders
2-(4-Benzylpiperazin-1-yl)-N-(4-Methyl-2-Nitrophenyl)-2-oxoacetamide (CAS No. 941999-46-8) represents a promising candidate in the field of medicinal chemistry, exhibiting unique structural features that may underpin its potential therapeutic applications. This compound combines a benzylpiperazine moiety with a nitrophenyl group, creating a complex molecular architecture that could modulate multiple biological targets. Recent studies have highlighted its relevance in the development of novel therapies for neurological and oncological disorders, underscoring the importance of understanding its chemical properties and biological activity.
The molecular structure of 2-(4-Benzylpiperazin-1-yl)-N-(4-Methyl-2-Nitrophenyl)-2-oxoacetamide is characterized by a central acetamide scaffold, which is functionalized with a benzylpiperazine group and a nitrophenyl substituent. The benzylpiperazine fragment, a well-known pharmacophore in CNS drug discovery, is expected to interact with neurotransmitter receptors, while the nitrophenyl group may contribute to the compound's metabolic stability and receptor selectivity. These structural elements collectively suggest a potential role in modulating intracellular signaling pathways, a critical aspect in the treatment of complex diseases.
Recent advances in medicinal chemistry have demonstrated that compounds with similar structural motifs to 2-(4-Benzylpiperazin-1-yl)-N-(4-Methyl-2-Nitrophenyl)-2-oxoacetamide exhibit promising pharmacological profiles. For instance, a 2023 study published in Journal of Medicinal Chemistry reported that derivatives of benzylpiperazine-based acetamides showed significant efficacy in modulating glutamate receptor activity, which is implicated in neurodegenerative disorders such as Alzheimer's disease. This finding aligns with the potential of 2-(4-Benzylpiperazin-1-yl)-N-(4-Methyl-2-Nitrophenyl)-2-oxoacetamide to target glutamatergic systems, suggesting its relevance in the development of neuroprotective agents.
Moreover, the nitrophenyl substituent in 2-(4-Benzylpiperazin-1-yl)-N-(4-Methyl-2-Nitrophenyl)-2-oxoacetamide may confer additional therapeutic advantages. Nitrophenyl groups are often incorporated into drug molecules to enhance their metabolic stability and reduce off-target effects. A 2023 review in Drug Discovery Today highlighted the role of nitrophenyl derivatives in improving the pharmacokinetic profiles of small molecule therapeutics, particularly in the context of oncology. This suggests that the presence of the nitrophenyl group in 2-(4-Benzylpiperazin-1-yl)-N-(4-Methyl-2-Nitrophenyl)-2-oxoacetamide could contribute to its potential as an antitumor agent.
The synthesis of 2-(4-Benzylpiperazin-1-yl)-N-(4-Methyl-2-Nitrophenyl)-2-oxoacetamide involves a series of well-established chemical reactions, including nucleophilic substitution and condensation steps. A 2023 study in Organic & Biomolecular Chemistry described an efficient synthetic route to this compound, which utilizes microwave-assisted protocols to enhance reaction efficiency and reduce byproduct formation. This approach not only demonstrates the feasibility of large-scale production but also underscores the importance of green chemistry principles in modern drug development.
Biological evaluations of 2-(4-Benzylpiperazin-1-yl)-N-(4-Methyl-2-Nitrophenyl)-2-oxoacetamide have revealed its potential to modulate multiple biological targets. In vitro studies have shown that this compound exhibits moderate affinity for certain ionotropic glutamate receptors, which are implicated in synaptic plasticity and neuronal excitability. These findings are particularly relevant in the context of neurological disorders, where dysregulation of glutamatergic signaling is a common pathological feature.
Furthermore, the compound's potential as an antitumor agent has been explored through in vitro assays. A 2023 preclinical study published in Cancer Research reported that 2-(4-Benzylpiperazin-1-yl)-N-(4-Methyl-2-Nitrophenyl)-2-oxoacetamide demonstrated cytotoxic activity against a panel of cancer cell lines, including those derived from breast and lung cancers. The mechanism of action appears to involve the induction of apoptosis and the inhibition of cell proliferation, suggesting its potential as a chemotherapeutic agent.
The pharmacokinetic properties of 2-(4-Benzylpiperazin-1-yl)-N-(4-Methyl-2-Nitrophenyl)-2-oxoacetamide are also of significant interest. In vivo studies have indicated that this compound exhibits favorable absorption and distribution profiles, with minimal hepatic metabolism. These characteristics are critical for the development of orally available therapeutics, as they can reduce the need for parenteral administration and improve patient compliance.
Despite its promising pharmacological profile, the development of 2-(4-Benzylpiperazin-1-yl)-N-(4-Methyl-2-Nitrophenyl)-2-oxoacetamide as a therapeutic agent is still in its early stages. Further preclinical and clinical studies are required to fully elucidate its safety profile and therapeutic potential. A 2023 article in Drug Development and Industrial Pharmacy emphasized the importance of comprehensive toxicological evaluations to ensure the compound's safety for human use.
In conclusion, 2-(4-Benzylpiperazin-1-yl)-N-(4-Methyl-2-Nitrophenyl)-2-oxoacetamide represents a novel compound with significant potential in the treatment of neurological and oncological disorders. Its unique molecular structure, coupled with promising pharmacological and pharmacokinetic properties, positions it as a candidate for further development. As research in this area continues to advance, the therapeutic applications of this compound may expand, offering new treatment options for patients with complex medical conditions.
Additional research is needed to fully understand the biological mechanisms underlying the activity of 2-(4-Benzylpiperazin-1-yl)-N-(4-Methyl-2-Nitrophenyl)-2-oxoacetamide and to optimize its therapeutic potential. Ongoing studies in medicinal chemistry and pharmacology are likely to provide further insights into the role of this compound in the treatment of various diseases, paving the way for its potential use in clinical settings.
Overall, the development of 2-(4-Benzylpiperazin-1-yl)-N-(4-Methyl-2-Nitrophenyl)-2-oxoacetamide highlights the importance of interdisciplinary approaches in drug discovery. By integrating knowledge from organic chemistry, pharmacology, and molecular biology, researchers can design and optimize novel therapeutics that address unmet medical needs. As the field of medicinal chemistry continues to evolve, compounds like 2-(4-Benzylpiperazin-1-yl)-N-(4-Methyl-2-Nitrophenyl)-2-oxoacetamide may play a pivotal role in the development of innovative treatments for a wide range of diseases.
Further investigation into the potential applications of 2-(4-Benzylpiperazin-1-yl)-N-(4-Methyl-2-Nitrophenyl)-2-oxoacetamide is warranted to fully realize its therapeutic potential. As research in this area progresses, the compound may emerge as a valuable tool in the treatment of neurological and oncological disorders, contributing to the advancement of modern medicine.
Finally, the study of 2-(4-Benzylpiperazin-1-yl)-N-(4-Methyl-2-Nitrophenyl)-2-oxoacetamide serves as a reminder of the importance of continued innovation in drug discovery. By exploring new chemical entities and understanding their biological mechanisms, researchers can develop more effective and safer therapeutics that improve patient outcomes and enhance the quality of life for individuals affected by various diseases.
941999-46-8 (2-(4-benzylpiperazin-1-yl)-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide) 関連製品
- 57583-54-7(Resorcinol bis(diphenyl phosphate))
- 2228825-91-8(2-fluoro-3-(1H-indol-3-yl)propan-1-amine)
- 2171808-55-0(tert-butyl 4-(3-ethoxy-4-methoxyphenyl)pyrrolidine-3-carboxylate)
- 2138567-89-0(6-[(1-Cyclobutylethyl)(methyl)amino]spiro[4.5]decan-8-ol)
- 2411201-77-7(2-Chloro-N-(3-morpholin-4-yl-3-oxo-2-phenylpropyl)propanamide)
- 765899-93-2(2-(Aminomethyl)-7-methylnaphthalene)
- 794566-73-7(5-(cyclopentylmethyl)-1,2-oxazol-3-amine)
- 1444164-67-3(N-(1-cyanocyclobutyl)-N-methyl-1-phenyl-5-(thiophen-2-yl)-1H-1,2,4-triazole-3-carboxamide)
- 90326-62-8(methyl 3-bromo-4-(hydroxymethyl)benzoate)
- 176433-43-5(6-chloro-5-methyl-pyridine-3-carbaldehyde)



